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Compound of Interest

Compound Name:
(4-Chlorophenyl)

(cyclopropyl)methanol

CAS No.: 18228-43-8

Cat. No.: B1346928

Get Quote

Executive Summary & Electronic Foundations
The cyclopropylcarbinyl (CPC) group represents a singularity in organic structure—a primary

alkyl group that mimics the electronic behavior of a

-system. For the drug developer and synthetic chemist, the CPC group is a double-edged
sword: it is a precise kinetic clock for mechanistic probing, a gateway to complex ring
expansions, and a potential metabolic "suicide" motif.

The Walsh Orbital Effect
The reactivity of the CPC group cannot be understood through standard

hybridization models. The cyclopropane C-C bonds are bent, possessing high

-character (approx.

), while the C-H bonds are

-rich (
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).

-Conjugation: The bent bonds (Walsh orbitals) can overlap with an adjacent

-orbital (cation, radical, or

-system) if the geometry allows.

The Bisected Conformation: Maximum overlap occurs when the carbinyl

-orbital is parallel to the plane of the cyclopropane ring (bisected), not perpendicular. This
stereoelectronic requirement dictates the reactivity profile described below.

The Radical Clock: Mechanism and Kinetics
The rearrangement of the cyclopropylcarbinyl radical (1) to the homoallyl radical (2) is one of

the most fundamental "clocks" in physical organic chemistry.

Mechanistic Pathway
The driving force is the relief of ring strain (

27.5 kcal/mol). The reaction is irreversible under standard conditions and extremely fast.

Kinetic Standard:

Rate Constant (

):

at 25°C.

Activation Energy (

):

7 kcal/mol.

Arrhenius Equation:

This ultrafast rate makes the CPC group an ideal probe for timing other radical reactions (e.g.,

H-atom abstraction). If a trap (like oxygen or tin hydride) captures the unrearranged radical, the
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trapping rate must exceed

.

Visualization: The Radical Rearrangement Pathway
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Figure 1: The kinetic competition between unimolecular ring opening and bimolecular trapping.

The Cationic Landscape: Non-Classical Ions
While the radical rearranges, the cation is even more exotic. Solvolysis of cyclopropylcarbinyl

derivatives occurs at rates

times faster than comparable primary alkyl systems.

The Bicyclobutonium Ion
The CPC cation does not exist as a static primary carbocation. It enters a degenerate

equilibrium involving a non-classical species known as the bicyclobutonium ion.[1]

Structure: The positive charge is delocalized across the carbinyl carbon and the two ring

carbons (3-center-2-electron bond).

NMR Evidence: Superacid media studies (Olah) confirm that the three methylene groups

become equivalent on the NMR timescale due to rapid equilibration.

This delocalization explains why nucleophilic attack often yields a mixture of

cyclopropylcarbinyl, cyclobutyl, and homoallyl products—the nucleophile attacks different

vertices of the non-classical intermediate.
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Synthetic Applications: Ring Expansions &
Catalysis
The strain energy of the CPC group is a thermodynamic spring used to drive synthesis.

Acid-Catalyzed Ring Expansion
Treatment of cyclopropylcarbinyl alcohols with acid typically yields cyclobutanes. This is the

thermodynamic product, formed via the cationic manifold described above.

Application: Synthesis of cyclobutane-containing natural products (e.g., grandisol).

Transition Metal Catalysis
Recent advances utilize Gold (Au) and Nickel (Ni) to catalytically open the ring under neutral

conditions.

Mechanism: Oxidative addition into the proximal cyclopropane bond, followed by

-carbon elimination.

Utility: Allows for 1,3-functionalization that is impossible via standard

chemistry.

Medicinal Chemistry: Metabolic Stability & Toxicity
In drug design, the CPC group is often introduced to block metabolic oxidation at a specific site

or to increase lipophilicity. However, it carries specific risks.

The P450 Trap (Mechanism-Based Inhibition)
Cytochrome P450 enzymes oxidize C-H bonds via a radical rebound mechanism.

H-Abstraction: P450 abstracts a hydrogen from the carbinyl carbon, forming a CPC radical.

The Race: The radical can either rebound with the P450-OH species (hydroxylation) or

rearrange (
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).

Suicide Inhibition: If it rearranges to the homoallyl radical, the primary radical is now

positioned away from the heme center. It can attack the porphyrin ring or the protein

backbone, covalently modifying and destroying the enzyme.

Data Summary: Metabolic Risks

Parameter Implication for Drug Design

| Metabolic Fate | High risk of ring opening if

-H is abstracted. | | Toxicity | Potential for mechanism-based inactivation (MBI) of CYP
enzymes. | | Mitigation | Substitute the carbinyl carbon (e.g., quaternary center) to prevent H-
abstraction. |

Experimental Protocol: The Radical Clock
Calibration
Objective: Determine the rate of a new H-atom donor reaction using the CPC clock.

Principle: By competing the unknown H-abstraction rate against the known ring-opening rate (

), one can calculate the unknown rate constant by measuring the ratio of cyclopropyl (U) to
homoallyl (R) products.

Materials
Substrate: (Bromomethyl)cyclopropane.

Reagent: Tributyltin hydride (

) - Freshly prepared or distilled.

Initiator: AIBN (Azobisisobutyronitrile).

Solvent: Benzene-d6 or Toluene (anhydrous, degassed).
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Step-by-Step Methodology
Preparation: In a flame-dried Schlenk tube, dissolve (bromomethyl)cyclopropane (0.1 mmol)

and

(varying concentrations: 0.1 M to 1.0 M) in degassed solvent.

Degassing (Critical): Oxygen is a radical trap. Freeze-pump-thaw the solution 3 times to

remove all

.

Initiation: Add AIBN (5 mol%) under Argon flow.

Reaction: Heat to 80°C (or photo-initiate at 25°C) for 2 hours.

Analysis: Analyze the crude mixture via GC-MS or

-NMR.

Integrate the triplet at

ppm (cyclopropyl ring protons) vs. the multiplet at

ppm (terminal alkene of homoallyl product).

Calculation: Use the equation:

Plot

vs

. The slope is

.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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